2-Ethyl-6-methylpyrazine

Sensory science Flavor chemistry Odor threshold

2-Ethyl-6-methylpyrazine (CAS 13925-03-6; C7H10N2; MW 122.17) is a disubstituted alkylpyrazine bearing ethyl and methyl groups at the 2- and 6-positions of the heteroaromatic ring. This positional isomer is commercially supplied as a colorless to pale yellow liquid with a characteristic roasted potato and nutty aroma profile.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 13925-03-6
Cat. No. B077461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylpyrazine
CAS13925-03-6
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN=C1)C
InChIInChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3
InChIKeyRAFHQTNQEZECFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methylpyrazine CAS 13925-03-6: Sourcing Specifications and Key Physicochemical Identifiers for Alkylpyrazine Procurement


2-Ethyl-6-methylpyrazine (CAS 13925-03-6; C7H10N2; MW 122.17) is a disubstituted alkylpyrazine bearing ethyl and methyl groups at the 2- and 6-positions of the heteroaromatic ring [1]. This positional isomer is commercially supplied as a colorless to pale yellow liquid with a characteristic roasted potato and nutty aroma profile [2]. The compound has been assigned FEMA number 3919 for flavor use and is recognized under JECFA specifications with a minimum assay of 95% as the sum of 2,5- and 2,6-isomers [3]. Key procurement-relevant physical properties include a density of 0.977 ± 0.06 g/cm³ (predicted), boiling point of 170.2 °C at 760 mmHg, vapor pressure of 1.98 mmHg at 25 °C, and refractive index of approximately 1.5 . The compound is soluble in chloroform and methanol, with an estimated aqueous solubility of 4903 mg/L at 25 °C [4].

Why 2-Ethyl-6-methylpyrazine Cannot Be Interchanged with Positional Isomers: Position-Specific Differentiation in Alkylpyrazine Procurement


Alkylpyrazines with identical molecular formulas but differing substitution patterns exhibit distinct sensory and analytical properties that preclude indiscriminate substitution. 2-Ethyl-6-methylpyrazine (2E6MP) and its positional isomer 2-ethyl-5-methylpyrazine (2E5MP) are frequently co-occurring Maillard reaction products that share the same molecular weight and similar chromatographic behavior [1]. Commercial procurement from multiple vendors reveals that many products labeled '2-ethyl-5(6)-methylpyrazine' or '2-ethyl-6-methylpyrazine' are actually isomeric mixtures containing approximately 66% 2,5-isomer and 33% 2,6-isomer [2]. The following quantitative evidence demonstrates that these isomers differ measurably in odor detection threshold, biochemical activity in model systems, and flavor contribution profiles—differences that directly impact formulation consistency, sensory quality control, and analytical validation [3].

2-Ethyl-6-methylpyrazine: Quantified Comparative Evidence for Sourcing Decisions


Odor Detection Threshold in Water: 2-Ethyl-6-methylpyrazine Exhibits 2.5-Fold Higher Threshold Than 2-Ethyl-5-methylpyrazine

In a direct head-to-head comparison within the same experimental framework, 2-ethyl-6-methylpyrazine exhibited an odor detection threshold in water of 40 μg/kg, whereas its positional isomer 2-ethyl-5-methylpyrazine demonstrated a threshold of 16 μg/kg [1]. This represents a 2.5-fold difference in human olfactory sensitivity. In an independent cross-study comparable dataset, 2-ethyl-6-methylpyrazine showed an odor detection threshold of 40 μg/kg (0.04 mg/kg) with nutty/roasted coffee descriptors, while 2-ethyl-5-methylpyrazine exhibited a threshold of 16 μg/kg (0.016 mg/kg) with burnt/popcorn descriptors [2]. The consistency across independent studies confirms that 2-ethyl-6-methylpyrazine requires higher concentrations to achieve detectable odor intensity compared to its 2,5-isomer counterpart.

Sensory science Flavor chemistry Odor threshold

Odor Activity Value (OAV) Contribution: 2-Ethyl-6-methylpyrazine Demonstrates 168-Fold Lower OAV Than 2-Ethyl-5-methylpyrazine at Equivalent Concentration

In a quantitative analysis of pyrazine contributions to roasted coffee aroma, 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine were measured at comparable concentrations (638.52 ± 42.96 μg/L and 471.8 ± 30.16 μg/L, respectively) [1]. When odor activity values (OAVs) were calculated using literature odor thresholds of 30 μg/L for 2E6MP and 1 μg/L for 2E5MP, the resulting OAVs were 21.28 for 2-ethyl-6-methylpyrazine versus 471.8 for 2-ethyl-5-methylpyrazine. This 22-fold difference in OAV at comparable concentrations confirms that 2E5MP contributes substantially more to perceived aroma intensity than 2E6MP. Notably, 2-ethyl-6-methylpyrazine is associated with a roasted potato aroma descriptor, whereas 2-ethyl-5-methylpyrazine is characterized as coffee bean and nutty [1].

Flavor formulation Sensory analysis Food chemistry

Electroantennogram (EAG) and Alarm Response Activity: 2-Ethyl-6-methylpyrazine and 2-Ethyl-5-methylpyrazine Exhibit Equivalent Biochemical Activity in Fire Ant Model

A study separating commercially available 2-ethyl-5(6)-methylpyrazine (EMP) into purified 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP) isomers examined their electrophysiological and behavioral activities on red imported fire ants (Solenopsis invicta) [1]. Both HPLC-purified isomers and their 1:1 mixture at identical doses elicited similar electroantennogram (EAG) responses and alarm behavioral responses, indicating equivalent biochemical activity in this insect model system [1]. The structures of the separated isomers were confirmed by 2D-HSQC- and -HMBC-NMR analyses, establishing unambiguous identification of each positional isomer [1].

Entomology Biochemical assay Pheromone research

Alkyl Substitution Effect on Olfactory Sensitivity: Structure-Activity Relationship Across Alkylpyrazines

A comparative study examining olfactory sensitivity across six alkylpyrazines in CD-1 mice and spider monkeys established a significant positive correlation between sensitivity and the number of alkyl groups attached to the pyrazine ring in both species [1]. This class-level inference establishes that alkylpyrazines with more extensive alkyl substitution generally exhibit greater olfactory potency. Within this class framework, 2-ethyl-6-methylpyrazine contains two alkyl substituents (one ethyl, one methyl), placing it in an intermediate sensitivity category compared to monosubstituted pyrazines (lower sensitivity) and tri- or tetrasubstituted pyrazines (higher sensitivity) [1].

Structure-odor relationship Olfactory neuroscience Comparative sensory biology

Food Matrix Binding Behavior: 2-Ethyl-6-methylpyrazine Exhibits Salting-Out Effect from Myofibrillar Proteins

In a study investigating interactions between heterocyclic flavor compounds and beef myofibrillar proteins using SPME-GC-MS, 2-ethyl-6-methylpyrazine exhibited a salting-out effect from the protein solution [1]. This behavior contrasts with other heterocyclic flavor compounds such as 2-acetyl-2-thiazoline, which displayed higher binding affinity with myofibrillar proteins, described by Hill binding models [1]. The salting-out phenomenon indicates that 2-ethyl-6-methylpyrazine is excluded from the protein hydration layer, increasing its effective concentration in the aqueous phase and enhancing its release into the headspace in protein-rich food matrices [1].

Food matrix interaction Flavor retention Protein-flavor binding

Purity and Isomer Composition: Commercial 2-Ethyl-6-methylpyrazine May Contain 33-66% 2,5-Isomer Unless Specifically Certified

Analysis of commercial alkylpyrazine products reveals that many '2-ethyl-6-methylpyrazine' or '2-ethyl-5(6)-methylpyrazine' offerings are positional isomer mixtures rather than single isomers [1]. According to EFFA (2010a) data cited in The Good Scents Company database, commercial 2-ethyl-5(6)-methylpyrazine typically contains 66% 2-ethyl-5-methylpyrazine and 33% 2-ethyl-6-methylpyrazine as a mixture of positional isomers (sum 97%) [1]. JECFA specifications for 2-ethyl-6-methylpyrazine (FEMA 3919) state a minimum assay of 95% as the sum of 2,5- and 2,6-isomers, confirming that regulatory acceptance permits isomeric mixtures [2]. HPLC separation using chiral stationary phases (Chiralpak AD-H) with cyclohexane/isopropanol mobile phases enables resolution of these positional isomers for applications requiring single-isomer purity [3].

Quality control Analytical chemistry Procurement specification

2-Ethyl-6-methylpyrazine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Roasted and Nutty Flavor Formulation Requiring Moderate Odor Potency

2-Ethyl-6-methylpyrazine is optimally suited for flavor formulations requiring roasted potato and nutty notes at moderate odor intensity. Evidence from direct head-to-head comparisons establishes that 2E6MP has an odor detection threshold of 40 μg/kg in water compared to 16 μg/kg for 2E5MP, representing a 2.5-fold higher threshold [1]. This characteristic makes 2E6MP preferable when formulators seek roasted/nutty character without the intense, potentially overwhelming impact of 2E5MP. The OAV data showing 2E6MP contributes approximately 1/22 of the aroma impact of 2E5MP at comparable concentrations further supports this application [2].

Protein-Rich Food Matrices Requiring Enhanced Flavor Release

For applications in meat products, meat analogs, and high-protein formulations, 2-ethyl-6-methylpyrazine offers a functional advantage due to its demonstrated salting-out behavior from myofibrillar proteins [3]. Unlike flavor compounds that exhibit high protein binding (reducing headspace concentration and perceived aroma), 2E6MP is excluded from the protein hydration layer, enhancing its effective concentration in the aqueous phase and promoting headspace release [3]. This matrix-specific behavior supports formulation efficiency in protein-rich food systems where flavor retention is a common technical challenge.

Entomology Research on Fire Ant Pheromone Analog Systems

For entomologists studying alarm pheromone systems in Solenopsis invicta (red imported fire ant), 2-ethyl-6-methylpyrazine has been directly validated as an EAG-active and behaviorally active compound equivalent to 2-ethyl-5-methylpyrazine and to the natural alarm pheromone analog 2-ethyl-3,6-dimethylpyrazine [4]. The study demonstrates that both purified 2E6MP and 2E5MP isomers elicit similar electroantennogram and alarm behavioral responses, confirming functional equivalence in this insect model system [4]. Researchers may use either isomer interchangeably when the 2-ethyl-6-methyl isomer is more readily available or cost-effective.

Analytical Reference Standard Applications Requiring Single-Isomer Verification

For analytical chemistry applications including GC-MS method development, sensory-directed flavor analysis, and stable isotope dilution assays, procurement of verified single-isomer 2-ethyl-6-methylpyrazine is essential. Evidence confirms that commercial products labeled as '2-ethyl-6-methylpyrazine' or '2-ethyl-5(6)-methylpyrazine' frequently contain mixtures with 66% 2E5MP and 33% 2E6MP [5]. For accurate quantification and retention index assignment, researchers must source material with documented isomer-specific purity, as the positional isomers produce distinct mass spectral and sensory responses [6]. The validated HPLC method using Chiralpak AD-H columns provides a reference approach for isomer separation and confirmation [4].

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